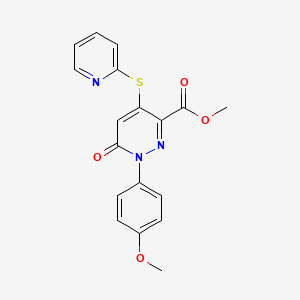

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate

Description

Chemical Structure: This compound (CAS: 338396-07-9) features a pyridazine core substituted with a 4-methoxyphenyl group at position 1, a 2-pyridinylsulfanyl moiety at position 4, and a methyl ester at position 2. Its molecular formula is C₁₈H₁₅N₃O₄S, with a molecular weight of 377.39 g/mol . Safety data highlight precautions for handling, including recommendations for personal protective equipment (PPE) and first-aid measures for accidental exposure .

Properties

IUPAC Name |

methyl 1-(4-methoxyphenyl)-6-oxo-4-pyridin-2-ylsulfanylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-24-13-8-6-12(7-9-13)21-16(22)11-14(17(20-21)18(23)25-2)26-15-5-3-4-10-19-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQFXYAVLROXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)SC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-methoxyphenyl)-6-oxo-4-(2-pyridinylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylate (CAS No. 1074365-84-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNOS

- Molecular Weight: 302.35 g/mol

- IUPAC Name: this compound

The compound features a pyridazine core with various substituents that contribute to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyridazine have shown promising results against various bacterial strains, indicating potential utility in treating infections.

Anticancer Properties

Research indicates that pyridazine derivatives can exhibit anticancer activity. A study demonstrated that certain modifications on the pyridazine ring enhance cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of phosphodiesterases, which play a crucial role in signal transduction pathways. Inhibiting these enzymes can lead to increased levels of cyclic nucleotides, affecting various physiological processes.

The biological activity of this compound is likely mediated through several mechanisms:

- Cyclic Nucleotide Modulation : By inhibiting phosphodiesterases, the compound may increase intracellular levels of cAMP and cGMP, which are critical for numerous signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce ROS production, leading to oxidative stress in cancer cells and triggering apoptosis.

- Targeting Specific Receptors : The structural features may allow interaction with various receptors involved in cellular signaling, contributing to its therapeutic effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant growth inhibition at low concentrations, suggesting it could be developed into an effective antimicrobial agent .

Investigation into Anticancer Effects

In vitro studies on human cancer cell lines revealed that this compound could induce apoptosis through caspase activation pathways. The study reported a dose-dependent decrease in cell viability with IC50 values indicating strong anticancer potential compared to standard chemotherapeutics .

Data Tables

Comparison with Similar Compounds

Variations in Phenyl Ring Substituents

Variations in Sulfanyl Group (Position 4)

The 2-pyridinylsulfanyl moiety is substituted with heterocyclic or alkyl groups, impacting steric bulk and electronic interactions:

Variations in Ester Group (Position 3)

The methyl ester is replaced with ethyl or other esters, modifying metabolic stability and solubility:

Research Findings and Data Gaps

- Biological Activity: No explicit data on pharmacological or toxicological profiles are provided. The 4-chloro and trifluoromethyl analogs are hypothesized to exhibit enhanced binding to hydrophobic targets due to their substituents .

- Safety Profiles : The parent compound’s safety data sheet emphasizes PPE requirements but lacks ecotoxicological or chronic toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.